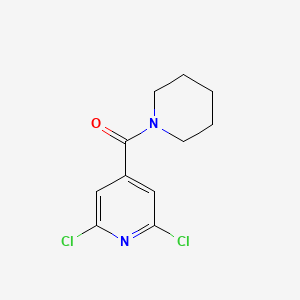
3,4-Dichloro-2-fluoroaniline
概要
説明
3,4-Dichloro-2-fluoroaniline is a useful research compound. Its molecular formula is C6H4Cl2FN and its molecular weight is 180 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Crystal and Molecular Structure Analysis
The structural characteristics of similar compounds to 3,4-Dichloro-2-fluoroaniline have been a subject of research, particularly in understanding their crystal and molecular structures. For instance, the study of the crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline provides insights into the classical intra- and intermolecular hydrogen bonds and dispersive halogen interactions in the crystal structure (Betz, 2015).
Metabolism Studies
Research into the metabolism of related fluoroaniline compounds, like 3-chloro-4-fluoroaniline, has been conducted. These studies are crucial for understanding how these compounds are metabolized in biological systems, identifying major metabolic transformations such as N-acetylation and hydroxylation followed by O-sulfation (Duckett et al., 2006).
Physical, Thermal, and Spectral Properties Modification
The influence of biofield energy treatment on the physical, thermal, and spectral properties of similar compounds has been investigated. This includes studying changes in crystallite size, melting temperature, thermal decomposition temperature, and spectral properties, providing a novel approach to modifying the characteristics of these compounds (Trivedi et al., 2015).
Synthesis and Decomposition
Studies on the synthesis and decomposition of 4-fluoroanilines, including those related to this compound, have been conducted. These studies are significant for understanding the thermal stability and decomposition products of these compounds (Zakrzewska et al., 2001).
Environmental Biodegradation
Research into the degradation of fluoroanilines, including 3-fluoroaniline, by bacterial strains like Rhizobium sp., has been explored. This is essential for understanding the biodegradability of fluoroanilines in environmental contexts and developing strategies for their removal from contaminated sites (Zhao et al., 2019).
Safety and Hazards
生化学分析
Biochemical Properties
3,4-Dichloro-2-fluoroaniline plays a crucial role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic function .
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to alter the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases. Additionally, it can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered levels of metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. One notable mechanism is the inhibition of enzyme activity through competitive binding at the active site. This can lead to a decrease in the enzyme’s catalytic efficiency and subsequent changes in metabolic pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of potentially toxic byproducts. Long-term exposure to this compound in in vitro and in vivo studies has been associated with cumulative effects on cellular function, including oxidative stress and DNA damage .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects. These toxic effects are often dose-dependent and can be exacerbated by prolonged exposure .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to its detoxification and excretion. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which facilitate its biotransformation into more water-soluble metabolites. These metabolites are then excreted from the body through renal and hepatic pathways. The compound’s influence on metabolic flux and metabolite levels can have significant implications for its overall toxicity and efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and toxicity. For instance, high concentrations of this compound in the liver and kidneys are associated with its hepatotoxic and nephrotoxic effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications. For example, the compound may localize to the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications .
特性
IUPAC Name |
3,4-dichloro-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTBUEKFZSYXBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382225 | |
| Record name | 3,4-dichloro-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-39-6 | |
| Record name | 3,4-Dichloro-2-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-dichloro-2-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dichloro-2-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,4-dichloro-2-fluoroaniline in the synthesis of d3-poziotinib hydrochloride?
A: this compound is a crucial intermediate in the synthesis of d3-poziotinib hydrochloride. [] The published research outlines a seven-step synthetic route where this compound reacts with a d3-methylated quinazoline derivative (d3-4-chloro-7-methoxyquinazolin-6-yl pivalate) to form the core structure of d3-poziotinib. This reaction specifically forms the amine bond connecting the quinazoline and aniline moieties, which is essential for the final molecule's activity.
Q2: Are there any alternative synthetic routes for d3-poziotinib hydrochloride that utilize different starting materials or avoid the use of this compound?
A: The provided research focuses solely on one specific synthetic route for d3-poziotinib hydrochloride. [] Further research would be required to explore alternative synthetic pathways that utilize different starting materials or bypass the need for this compound. Exploring alternative routes could be beneficial for identifying more efficient or cost-effective synthesis methods.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde](/img/structure/B1304005.png)
![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)
![1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1304007.png)


![1-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B1304014.png)

